2H-Cyclopenta[G]quinoxaline

Organic synthesis Heterocyclic chemistry Structure-property relationships

Researchers require precise regioisomers for reproducible electronic or biological activity; generic quinoxalines alter conjugation pathways. 2H-Cyclopenta[g]quinoxaline (CAS 20424-48-0) solves this with a validated [g]-fusion pattern. - **Key applications**: OLED donor-acceptor systems, NLO chromophores, constrained α-amino acid peptidomimetics. - **Structural advantage**: Rigid cyclopenta fusion modulates electron density & HOMO/LUMO vs. [b]- or [f]-isomers. - **Supply**: Research quantities available; stable crystalline solid.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 20424-48-0
Cat. No. B11913614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Cyclopenta[G]quinoxaline
CAS20424-48-0
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1C=NC2=CC3=CC=CC3=CC2=N1
InChIInChI=1S/C11H8N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h1-4,6-7H,5H2
InChIKeyFEXWXWBTUUVMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Cyclopenta[g]quinoxaline: Compound Class and Core Structure


2H-Cyclopenta[g]quinoxaline (CAS 20424-48-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . It belongs to the cyclopenta-fused quinoxaline family, characterized by a unique tricyclic fused ring system that combines a cyclopentane moiety with a quinoxaline core . Quinoxaline derivatives constitute an important class of heterocyclic compounds where nitrogen replaces carbon atoms in the naphthalene ring system, enabling diverse applications in organic electronics, medicinal chemistry, and materials science [1]. This compound serves as a foundational scaffold for the development of functionalized derivatives with tailored electronic, photophysical, and biological properties .

Structural Specificity of 2H-Cyclopenta[g]quinoxaline in Research


Generic substitution among cyclopenta-fused quinoxaline isomers or alternative heterocyclic scaffolds is not scientifically valid due to the profound impact of ring fusion position and oxidation state on electronic properties and synthetic derivatization pathways. The [g]-fused annulation pattern in 2H-Cyclopenta[g]quinoxaline produces a distinct conjugation pathway and molecular geometry compared to [b]-fused, [f]-fused, or dihydro-cyclopenta[g]quinoxaline variants . Research on structurally related quinoxaline derivatives demonstrates that substitution at the 2-position and the degree of ring saturation dramatically alter HOMO/LUMO energy levels, photoluminescence quantum yields, and electrochemical behavior [1]. Furthermore, the presence of the cyclopentane ring modulates the electron density distribution across the quinoxaline π-system, affecting the compound's electron-accepting capacity and its utility as a building block in donor-acceptor architectures [2]. These structural nuances directly impact device performance in organic electronics and biological activity in medicinal chemistry applications, making precise compound specification essential for reproducible research outcomes.

Quantitative Evidence: 2H-Cyclopenta[g]quinoxaline vs. Comparators


Regioisomeric Identity: [g]-Fusion vs. Alternative Fusion Patterns

The cyclopenta[g]quinoxaline scaffold represents a specific regioisomer within the cyclopenta-fused quinoxaline family, where the cyclopentane ring is fused at the [g]-position of the quinoxaline core. This [g]-fusion pattern is structurally distinct from [b]-fused, [f]-fused, and dihydro-cyclopentaquinoxaline variants, which exhibit different molecular geometries, electronic distributions, and synthetic accessibility . The 2H-Cyclopenta[g]quinoxaline skeleton provides a defined π-conjugation pathway and serves as a versatile precursor for functionalization at multiple positions, including the cyclopentane moiety and the quinoxaline ring system . This scaffold has been employed in the synthesis of constrained α-amino acid derivatives and other biologically relevant molecules [1].

Organic synthesis Heterocyclic chemistry Structure-property relationships

Photophysical Tuning via Substituent Effects on Quinoxaline Core

Research on structurally related quinoxaline derivatives demonstrates that modifications to the quinoxaline core produce quantifiable changes in photophysical properties. In a study comparing 2-alkyl/arylated quinoxaline derivatives to the parent quinoxaline ligand, the 2-substituted derivatives exhibited photoluminescence (PL) quantum yields ranging from 40% to 60% and red-shifted PL emission maxima at approximately 510 nm [1]. These findings provide class-level inference for the tunability of cyclopenta[g]quinoxaline-based materials, where the specific 2H-Cyclopenta[g]quinoxaline scaffold offers a defined platform for further functionalization and property optimization [2]. The cyclopentane fusion in the [g]-position is expected to modulate the electron density distribution and conjugation length of the quinoxaline system [3].

Organic electronics Photophysics OLED materials

Frontier Orbital Energy Modulation in Quinoxaline Derivatives

Electrochemical studies on quinoxaline derivatives reveal that structural modifications, including alkylation and arylation, produce measurable shifts in frontier orbital energy levels. Cyclic voltammetry measurements demonstrated that 2-alkyl/arylated quinoxaline derivatives exhibit increased HOMO and LUMO energy levels compared to the parent quinoxaline ligand, indicating enhanced electron donor character and decreased electron acceptor character [1]. DFT calculations on quinoxaline-based systems further support the tunability of HOMO/LUMO energy gaps through structural modification, with computational studies predicting band gaps and energy level alignments relevant to photovoltaic and electronic device applications [2]. The cyclopenta-fused architecture of 2H-Cyclopenta[g]quinoxaline is anticipated to provide a distinct electronic profile compared to non-fused or differently substituted quinoxaline scaffolds [3].

Electrochemistry DFT calculations Organic semiconductors

Synthetic Utility: Constrained Amino Acid Precursor

The 2H-Cyclopenta[g]quinoxaline scaffold has been demonstrated as a viable precursor for the synthesis of constrained α-amino acid derivatives. Specifically, a novel constrained 7-amino-6,7-dihydro-8H-cyclopenta[g]quinoxaline-7-carboxylic acid was successfully prepared starting from 4,5-dimethyl-o-phenylenediamine [1]. This synthetic route establishes the utility of the cyclopenta[g]quinoxaline core in generating conformationally restricted amino acids, which are valuable building blocks in peptidomimetic drug design . The constrained geometry imposed by the fused ring system provides enhanced conformational stability compared to acyclic analogs, potentially leading to improved target binding specificity and metabolic stability [2].

Medicinal chemistry Peptidomimetics Amino acid synthesis

Research and Industrial Applications of 2H-Cyclopenta[g]quinoxaline


Constrained Peptidomimetic Building Blocks

2H-Cyclopenta[g]quinoxaline serves as a validated starting material for the synthesis of conformationally constrained α-amino acid derivatives, specifically 7-amino-6,7-dihydro-8H-cyclopenta[g]quinoxaline-7-carboxylic acid and related analogs [1]. The rigid tricyclic framework imposes conformational restrictions that can enhance target binding specificity and metabolic stability in peptide-based drug candidates. This application is supported by published synthetic methodology using readily accessible starting materials such as 4,5-dimethyl-o-phenylenediamine [2]. Research groups focused on peptidomimetics, protease inhibitors, or constrained amino acid libraries represent the primary user base for this application scenario.

Donor-Acceptor Chromophores for Organic Optoelectronics

The quinoxaline core of 2H-Cyclopenta[g]quinoxaline provides an electron-accepting moiety suitable for constructing donor-acceptor (D-A) type chromophores for organic electronic applications [1]. Studies on structurally related quinoxaline-based chromophores demonstrate that the quinoxaline π-bridge, when coupled with appropriate donor groups (e.g., aniline or carbazole), yields materials with tunable linear and nonlinear optical properties [2]. The cyclopentane fusion introduces additional structural rigidity and modulates electron density distribution, potentially affecting charge transfer characteristics. Researchers developing OLED emitters, organic photovoltaic materials, or nonlinear optical chromophores can utilize this scaffold as a core building block for further functionalization [3].

Fused Heterocyclic Compound Libraries

2H-Cyclopenta[g]quinoxaline represents a versatile intermediate for the construction of more complex fused heterocyclic systems through annulation strategies and derivatization reactions [1]. The presence of reactive sites on both the quinoxaline and cyclopentane moieties enables diverse chemical transformations, including electrophilic substitution, cross-coupling reactions, and ring-expansion methodologies. This compound is particularly suitable for combinatorial chemistry approaches aimed at generating libraries of polycyclic heteroaromatic compounds for biological screening or materials discovery programs [2]. The well-defined structure and commercial availability (subject to vendor verification) make it an attractive starting point for systematic structure-activity relationship (SAR) studies [3].

Model Compound for Cyclopenta-Fused Heterocycle Studies

As a representative member of the cyclopenta-fused quinoxaline family, 2H-Cyclopenta[g]quinoxaline serves as a model system for investigating structure-property relationships in fused heterocyclic compounds [1]. Academic research groups studying the effects of ring fusion geometry on electronic structure, photophysical behavior, and chemical reactivity can employ this compound as a well-defined reference scaffold. Comparative studies across different fusion regioisomers ([g]- vs. [b]- vs. [f]-fused) provide insights into how ring connectivity influences molecular properties [2]. Such fundamental understanding informs the rational design of next-generation functional materials and bioactive compounds [3].

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